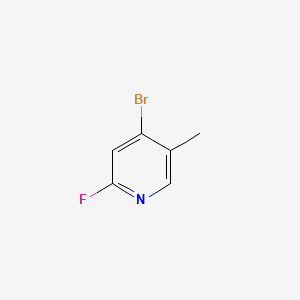

4-Bromo-2-fluoro-5-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

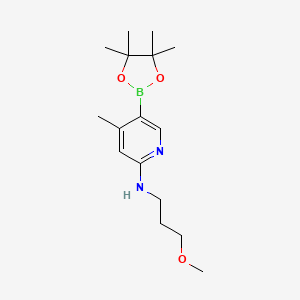

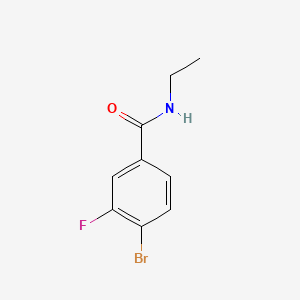

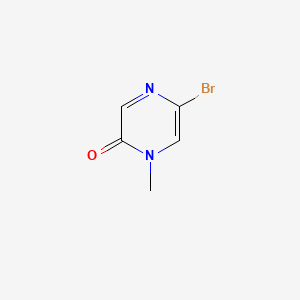

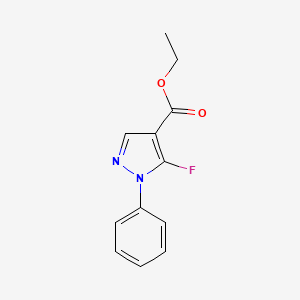

4-Bromo-2-fluoro-5-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It is used as a starting material in the preparation of various compounds and serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of ethyl acetate for extraction, followed by washing with a saturated aqueous sodium chloride solution. The mixture is then dried over sodium sulfate and concentrated to provide the title compound.Molecular Structure Analysis

The molecular weight of this compound is 190.01 . The InChI code is 1S/C6H5BrFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 and the InChI key is PFODFMZCBQUYNG-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in Suzuki coupling reactions with phenylboronic acid or p-tolylboronic acid . It can also undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 221.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 36.9±0.3 cm3, and it has a polar surface area of 13 Å2 .Applications De Recherche Scientifique

Halogen-rich Intermediates in Medicinal Chemistry : A study described the synthesis of unique halogen-rich pyridines, including halopyridine isomers like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which are valuable potential building blocks in medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).

Suzuki Cross-Coupling in Pyridine Derivative Synthesis : Another research focused on synthesizing novel pyridine derivatives using a palladium-catalyzed one-pot Suzuki cross-coupling reaction. This approach can be applied to synthesize compounds with potential biological activities (Ahmad et al., 2017).

Halogen/Halogen Displacement in Pyridines : A study by Schlosser & Cottet (2002) highlighted a method for halogen/halogen displacement in pyridines, which can be applied to compounds like 2-fluoro-6-methylpyridine (Schlosser & Cottet, 2002).

Functionalization in Drug Synthesis : Pesti et al. (2000) detailed the efficient functionalization of 2-fluoro-4-methylpyridine for synthesizing a cognition enhancer drug candidate, illustrating the compound's utility in pharmaceutical synthesis (Pesti, Huhn, Yin, Xing, Fortunak, & Earl, 2000).

Synthesis of Disubstituted Fluoropyridines and Pyridones : Sutherland & Gallagher (2003) presented a versatile synthesis method for 3,5-disubstituted 2-fluoropyridines and 2-pyridones, further demonstrating the compound's role in diverse chemical syntheses (Sutherland & Gallagher, 2003).

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-fluoro-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

This compound interacts with its target, the p38α MAP kinase, through a process known as Suzuki–Miyaura coupling . This process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The action of this compound on the p38α MAP kinase affects the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . This suggests that the compound may play a role in the regulation of inflammatory responses and could potentially be used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .

Pharmacokinetics

It is known that the compound can be synthesized starting from 2-fluoro-4-methylpyridine with an overall yield of 294% in 7 linear steps . This suggests that the compound may have good bioavailability due to its efficient synthesis.

Result of Action

The result of the action of this compound is the inhibition of the p38α MAP kinase . This inhibition can lead to a decrease in the release of pro-inflammatory cytokines, potentially reducing inflammation and symptoms in diseases like rheumatoid arthritis or psoriasis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the Suzuki–Miyaura coupling process, which is key to the compound’s mode of action, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of other functional groups and the overall chemical environment .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific substituents on the pyridine ring .

Cellular Effects

It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a boiling point of 182.0±35.0 °C at 760 mmHg .

Metabolic Pathways

It is known that pyridine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It is known that pyridine derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that pyridine derivatives can be directed to specific compartments or organelles based on their chemical properties .

Propriétés

IUPAC Name |

4-bromo-2-fluoro-5-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEKKKTXWYECMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227577-02-7 |

Source

|

| Record name | 4-Bromo-2-fluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)

![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)

![3-Chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B572732.png)

![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)